11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one
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Overview
Description
11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazine ring fused to a benzimidazole moiety, with a fluorophenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one typically involves the reaction of indoline-2-thiones with propiolate esters in an aqueous medium. This base-mediated, environmentally benign one-pot methodology results in the formation of the desired compound through a conjugate addition followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient one-pot synthesis are likely to be employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the thiazine and benzimidazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4H-[1,3]Thiazino[3,2-a]benzimidazol-4-one, 2-(2-fluorophenyl): Similar in structure but with a different fluorophenyl substitution pattern.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the thiazine ring but differ in their overall structure and substituents.
[1,3]Thiazino[3,2-a]indol-4-ones: These compounds have an indole ring fused to the thiazine ring, offering different biological activities.
Uniqueness
11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one is unique due to its specific substitution pattern and the combination of the thiazine and benzimidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-11-5-3-4-10(8-11)14-9-15(20)19-13-7-2-1-6-12(13)18-16(19)21-14/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLQDDFSQJDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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